Lipophilicity Control vs Trifluoroethyl Analog
1-(2,2-Difluoroethyl)piperazine exhibits a measured LogP of 0.12, which is substantially lower than the LogP of 0.7 for its trifluoroethyl analog 1-(2,2,2-trifluoroethyl)piperazine . This translates to a 5.8-fold lower lipophilicity (10^0.7 / 10^0.12 ≈ 3.8), offering a more balanced profile for CNS drug candidates where excessive lipophilicity can lead to off-target binding and rapid clearance .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.12 |
| Comparator Or Baseline | 1-(2,2,2-Trifluoroethyl)piperazine: 0.7 |
| Quantified Difference | 5.8-fold lower |
| Conditions | Calculated using ACD/Labs Percepta Platform (pH 7.4) |
Why This Matters
A lower LogP value is critical for optimizing the pharmacokinetic profile of CNS-penetrant compounds, reducing non-specific binding and improving metabolic stability.
